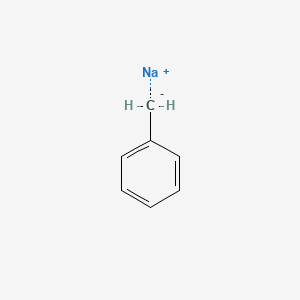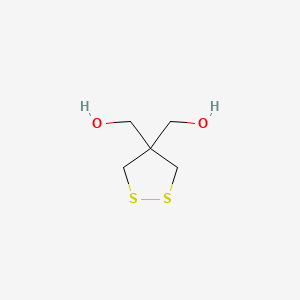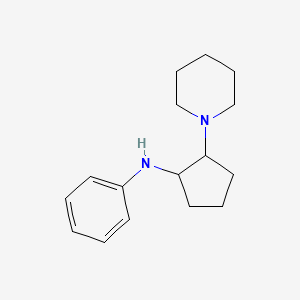![molecular formula C30H37BrO B3045765 Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- CAS No. 113354-80-6](/img/structure/B3045765.png)
Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-
Descripción general
Descripción
Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- is a complex organic compound characterized by the presence of a benzene ring substituted with a bromoundecyl group. This compound is notable for its unique structure, which includes a long alkyl chain with a bromine atom, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- typically involves the reaction of benzene with 11-bromoundecanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, is crucial to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The alkyl chain can be oxidized to form various functional groups, including alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrocarbon chain.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of a hydrocarbon chain.
Aplicaciones Científicas De Investigación
Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- involves its ability to interact with various molecular targets through its bromine atom and alkyl chain. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzene, 1,1’,1’'-(bromomethylidyne)tris-
- Benzene, 1,1’,1’'-(bromomethylene)bis-
Comparison:
- Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- is unique due to its long alkyl chain, which imparts distinct amphiphilic properties, making it suitable for applications in membrane studies and surfactant production.
- Benzene, 1,1’,1’'-(bromomethylidyne)tris- and Benzene, 1,1’,1’'-(bromomethylene)bis- have shorter alkyl chains, resulting in different physical and chemical properties, such as solubility and reactivity.
Propiedades
IUPAC Name |
[11-bromoundecoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrO/c31-25-17-6-4-2-1-3-5-7-18-26-32-30(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,1-7,17-18,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYQRLGVDTEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554849 | |
| Record name | 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113354-80-6 | |
| Record name | 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


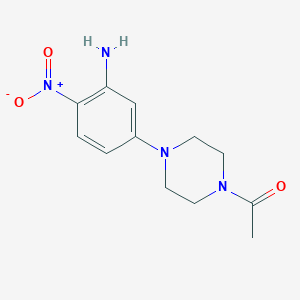
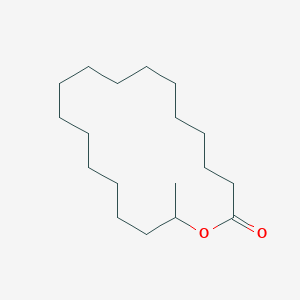
![2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole](/img/structure/B3045686.png)

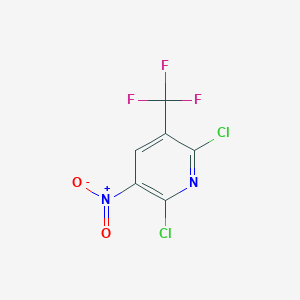
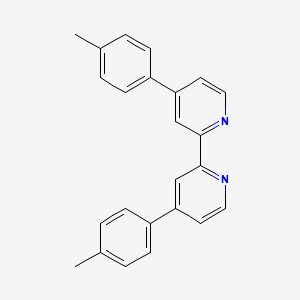
![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)
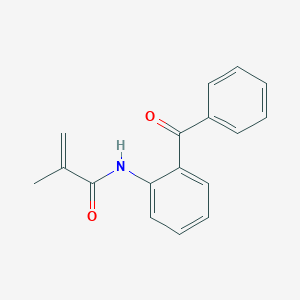
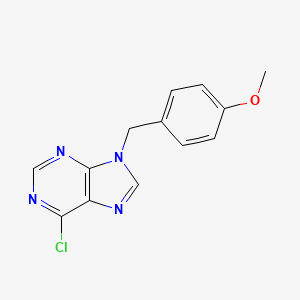
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)
